Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Catalog No.
S906069
CAS No.
1171935-91-3
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benz...

CAS Number

1171935-91-3

Product Name

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

IUPAC Name

methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3

InChI Key

FCJDHKOPIHQXTE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is an organic compound classified as an aromatic ester. It is characterized by a complex structure that includes multiple functional groups, specifically a methoxy group, a formyl group, and an ethoxy link. This compound is not naturally occurring and is synthesized in laboratory settings for various applications in organic synthesis and pharmacology. Its molecular formula is C18H18O5C_{18}H_{18}O_{5} with a molecular weight of approximately 330.34 g/mol .

The chemical reactivity of methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate can be attributed to its functional groups. The formyl group can undergo oxidation to form carboxylic acids or further react with nucleophiles due to its electrophilic nature. Additionally, the methoxy group can participate in reactions such as demethylation or substitution reactions under specific conditions. The compound's structure suggests potential for condensation reactions, particularly in the formation of more complex molecules through reactions with amines or alcohols .

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate has shown promising biological activities in preliminary studies. Notably, it has been evaluated for its potential anticancer properties. Molecular docking studies indicated that it has a binding free energy of -8.15 kcal/mol, which is more favorable than that of tamoxifen, a well-known anticancer agent (binding free energy of -7.00 kcal/mol). This suggests that methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate may interact effectively with biological targets involved in cancer progression .

The synthesis of methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate typically involves a multi-step process:

  • Formation of the Ethoxy Link: The initial step may involve the reaction of a suitable benzoic acid derivative with an ethylene glycol derivative to introduce the ethoxy linkage.
  • Introduction of the Formyl Group: This can be achieved through formylation reactions, possibly using reagents such as paraformaldehyde or other aldehyde sources.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is typically purified using chromatographic techniques to ensure high purity and yield .

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate serves as a versatile substrate in organic synthesis and has potential applications in drug discovery, particularly in developing new anticancer agents. Its unique structural features make it a candidate for further modifications to enhance biological activity or selectivity against specific targets .

Interaction studies involving methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate have primarily focused on its binding affinities with various proteins and enzymes related to cancer pathways. The compound's ability to interact with specific receptors or enzymes can provide insights into its mechanism of action and potential therapeutic effects. Molecular docking studies have been instrumental in predicting these interactions and guiding further experimental validation .

Several compounds share structural similarities with methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate, each exhibiting unique properties and activities:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoateContains an ethylene glycol moiety and iodo substituentAnticancer properties
Methyl 3-(2-formyl-4-methoxyphenoxy)benzoateLacks the ethylene linker but retains methoxylated phenolic structurePotential bioactivity similar to methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Methyl 3-(4-hydroxyphenyl)benzoateHydroxy substitution instead of formyl and methoxyl groupsExhibits different biological profiles

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate stands out due to its unique combination of functional groups that may enhance its bioactivity compared to these similar compounds .

The synthesis of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate represents a complex organic transformation requiring sophisticated methodological approaches to achieve optimal yields and selectivity [2]. This aromatic ester compound, characterized by its molecular formula C₁₈H₁₈O₆ and molecular weight of 330.34 grams per mole, presents unique synthetic challenges due to its multiple functional groups including methoxy, formyl, and ethoxy linkages [3]. The compound's structure necessitates careful consideration of reaction sequence, protecting group strategies, and optimization of reaction conditions to ensure successful formation of the desired product [2].

Traditional Multi-Step Organic Synthesis Pathways

Traditional organic synthesis approaches for complex aromatic esters like Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate typically involve sequential transformations utilizing established reaction methodologies [4] [5] [6]. The Fischer esterification pathway represents the most fundamental approach, involving the direct reaction of carboxylic acids with alcohols in the presence of acid catalysts such as sulfuric acid or para-toluenesulfonic acid [7] [8]. This method requires careful control of equilibrium conditions, typically operating at temperatures between 60-100°C with continuous water removal to drive the reaction to completion [7] [8].

Multi-step synthesis strategies for this compound class typically begin with the preparation of key intermediates through established organic transformations [5] [6]. The Williamson ether synthesis provides a reliable method for forming the critical ether linkages, utilizing alkyl halides and alkoxides under basic conditions with strong bases such as sodium hydride or potassium hydroxide [4] [9]. These reactions typically proceed at reflux temperatures and achieve yields ranging from 65-85% depending on substrate reactivity and steric considerations [4] [9].

The preparation of methoxy-substituted aromatic intermediates commonly employs methylation reactions using diazomethane, though this approach requires specialized handling due to the toxic and explosive nature of the reagent [8]. Alternative methylation strategies utilize dimethyl sulfate or methyl iodide with appropriate bases, providing safer synthetic routes while maintaining comparable yields of 80-95% [8] [10].

Synthetic MethodReagentsConditionsYield RangeKey AdvantagesLimitations
Fischer EsterificationCarboxylic acid + Alcohol + Acid catalyst60-100°C, Reflux60-95%Simple, widely applicableEquilibrium reaction, water removal needed
Diazomethane MethylationCarboxylic acid + DiazomethaneRoom temperature, inert atmosphere80-95%High yields, mild conditionsToxic, explosive reagent
Williamson Ether SynthesisAlkyl halide + AlkoxideReflux, strong base65-85%Well-established methodLimited to activated substrates
Acid Chloride MethodAcyl chloride + AlcoholRoom temperature to 40°C70-90%High reactivity, good yieldsRequires acid chloride preparation
Multi-step SequentialMultiple reagents per stepVariable conditions40-80% overallAllows complex molecule constructionMultiple purification steps

Sequential synthetic approaches typically involve three to five discrete reaction steps, each requiring individual optimization and purification procedures [5] [6]. The overall yields for multi-step syntheses range from 40-80%, depending on the efficiency of individual transformations and the number of steps required [5] [6]. Linear synthetic strategies proceed through stepwise modifications of starting materials, while convergent approaches involve parallel preparation of key fragments followed by coupling reactions [6] [11].

Catalytic Systems for Etherification and Esterification

Modern catalytic approaches for the synthesis of complex aromatic esters have revolutionized the field through the development of highly efficient transition metal systems [12] [13] [14]. Palladium-based catalysts have emerged as particularly versatile tools for etherification reactions, with palladium dichloride bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) demonstrating exceptional performance in allylic etherification processes [12] [15]. These systems operate effectively at temperatures between 70-80°C in acetonitrile or dimethylformamide solvents, achieving yields of 72-91% with excellent enantioselectivities [12] [15].

Copper-catalyzed diaryl ether formation represents another significant advancement in synthetic methodology, utilizing copper iodide complexes with specialized ligands such as N,N'-bis(2-phenylphenyl)oxalamide [13]. These catalytic systems operate at remarkably low catalyst loadings of 0.2-2 mole percent at 90°C, achieving complete conversion with yields ranging from 80-95% [13]. The low catalytic loading requirements make these methods particularly attractive for large-scale synthetic applications [13].

Iron-based catalytic systems have gained prominence due to their environmental compatibility and cost-effectiveness [16]. Iron(III) chloride hexahydrate and iron(II) chloride tetrahydrate complexes demonstrate excellent performance in both symmetrical and nonsymmetrical etherification reactions [16]. These systems utilize propylene carbonate as a green and recyclable solvent, operating at 80°C to achieve yields of 53-91% [16]. The catalyst recycling capability and solvent regeneration features make these methods particularly suitable for sustainable synthetic processes [16].

Zirconium-based catalysts, particularly zirconocene bis(trifluoromethanesulfonate) tetrahydrofuran complexes, have shown exceptional utility in esterification reactions [17] [18]. These catalysts operate effectively in benzotrifluoride solvent at 80°C, achieving yields of 60-89% with excellent functional group tolerance [17] [18]. Kinetic analysis has revealed first-order dependence on both carboxylic acid and alcohol substrates, enabling rational optimization of reaction conditions [17] [18].

Catalyst TypeSpecific CatalystApplicationTemperatureSolventYieldKey Features
Palladium-basedPdCl₂(dppf), Pd-thioether-phosphiteAllylic etherification, C-O bond formation70-80°CAcetonitrile, Dimethylformamide72-91%High enantioselectivity, mild conditions
Copper-basedCuI/BPPO, CuI/PPBODiaryl ether formation90°CDimethylformamide, Acetonitrile80-95%Low catalyst loading (0.2-2 mol%)
Iron-basedFeCl₃·6H₂O, FeCl₂·4H₂OSymmetrical/nonsymmetrical etherification80°CPropylene carbonate53-91%Green solvent, catalyst recycling
Zirconium-basedZr(Cp)₂(CF₃SO₃)₂·THFEsterification reactions80°CBenzotrifluoride60-89%Kinetic optimization possible
Platinum-MolybdenumPt-Mo/ZrO₂Hydrodeoxygenation of esters100°CHydrogen atmosphere70-85%Selective hydrodeoxygenation

The development of platinum-molybdenum heterogeneous catalysts supported on zirconium oxide has provided new opportunities for selective hydrodeoxygenation reactions [19]. These systems operate under mild conditions at 100°C with 0.5 megapascals hydrogen pressure, achieving selective conversion of esters to unsymmetrical ethers with yields of 70-85% [19]. The cooperative catalysis between platinum nanoparticles and molybdenum oxide species enables highly selective removal of carbonyl oxygen while preserving other functional groups [19].

Green Chemistry Approaches in Intermediate Preparation

Environmental sustainability considerations have driven the development of innovative green chemistry methodologies for the synthesis of complex organic esters [20] [21] [22]. Enzymatic esterification represents one of the most promising approaches, utilizing lipases and esterases as biocatalysts to achieve highly selective transformations under mild conditions [23] [24] [25]. Candida rugosa lipase has demonstrated exceptional performance in the direct esterification of benzoic acid derivatives with alcohols, operating at temperatures between 30-60°C in hexane-toluene solvent mixtures [26] [24].

The optimization of enzymatic systems has revealed critical factors affecting reaction efficiency, including substrate concentration, water content, and enzyme loading [26] [24]. Benzoic acid concentrations up to 100 millimolar do not inhibit lipase activity, while methanol concentrations above 90 millimolar cause partial enzyme inhibition that can be overcome by increasing acid concentration [26]. Minimum water content requirements must be maintained proportional to lipase content to ensure optimal biocatalyst activation [26] [24].

Microwave-assisted synthesis has emerged as a powerful tool for green esterification processes, enabling significant reductions in reaction time and energy consumption [27]. Sealed-vessel microwave conditions allow for precise control of temperature and pressure parameters while achieving enhanced yields compared to conventional heating methods [28] [27]. These approaches typically operate at temperatures between 80-120°C with reaction times reduced to 1-3 hours compared to 8-24 hours for conventional methods [28] [27].

The development of recyclable catalytic systems represents another significant advancement in sustainable synthesis [29] [22]. Dried Dowex H⁺ cation-exchange resin with sodium iodide has proven highly effective for esterification reactions, providing excellent yields of 70-90% while enabling catalyst reuse through simple regeneration procedures [29] [22]. The system operates under mild conditions from room temperature to 120°C and produces water as the only byproduct, maximizing atom economy [29] [22].

Green ApproachCatalyst SystemOperating ConditionsEnvironmental BenefitsConversion YieldSustainability Score
Enzymatic EsterificationLipases (Candida rugosa, Lipase PS)Mild temperature (30-60°C), neutral pHBiodegradable catalyst, mild conditions80-95%Excellent
Dowex H⁺/NaI SystemDried Dowex H⁺ cation-exchange resinRoom temperature to 120°CReusable catalyst, no toxic solvents70-90%Very Good
Microwave-Assisted SynthesisAcid catalysts with microwave heatingMicrowave heating, 80-120°CReduced reaction time, energy efficient75-95%Good
Solvent-Free ConditionsSolid acid catalystsSolvent-free, 80-150°CNo solvent waste, atom economical60-85%Good
Ionic Liquid CatalysisImidazolium-based ionic liquidsRoom temperature to 80°CRecyclable medium, low toxicity65-90%Very Good

Solar thermal electrochemical processes have been developed for the sustainable synthesis of aromatic compounds, utilizing solar energy to drive both thermal and electrical components of the reaction [30]. These systems achieve conversion rates of 3.9% at 30°C, increasing to 32.0% at 90°C, demonstrating the potential for completely renewable synthetic processes [30]. The integration of solar thermal and photovoltaic energy creates synergistic effects that enhance both reaction kinetics and selectivity [30].

Iron-catalyzed etherification using propylene carbonate as a green solvent represents a significant advancement in sustainable C-O bond formation [16]. The system utilizes iron(III) chloride hexahydrate at 5 mole percent loading in propylene carbonate solvent, achieving yields of 53-91% for symmetrical ether formation [16]. The nonmiscibility of products with propylene carbonate enables facile product separation and solvent recovery through simple extraction procedures [16]. Catalyst recycling experiments demonstrate maintenance of catalytic activity through multiple reaction cycles, with solvent recovery efficiency reaching 80% through vacuum distillation [16].

XLogP3

2.8

Dates

Last modified: 08-16-2023

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